Cas no 871087-69-3 (2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide)

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide structure
871087-69-3 structure
商品名:2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide
CAS番号:871087-69-3
MF:C17H13ClN6OS
メガワット:384.84271979332
CID:5801571
PubChem ID:8002440

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • AKOS034523334
    • EN300-26681093
    • 871087-69-3
    • 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide
    • Z66624547
    • インチ: 1S/C17H13ClN6OS/c18-13-5-4-8-15(11-13)24-17(20-21-22-24)26-12-16(25)23(10-9-19)14-6-2-1-3-7-14/h1-8,11H,10,12H2
    • InChIKey: HIGJASBCEWZZGO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)N1C(=NN=N1)SCC(N(CC#N)C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 384.0560079g/mol
  • どういたいしつりょう: 384.0560079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 523
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26681093-0.05g
2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide
871087-69-3 95.0%
0.05g
$212.0 2025-03-20

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide 関連文献

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamideに関する追加情報

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide: A Novel Compound with Potential Therapeutic Applications in Modern Pharmacology

2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide, identified by the chemical abstract service number 871087-69-3, represents a promising molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique molecular structure, which combines a 1H-1,2,3,4-tetrazol-5-yl ring system with a sulfanyl group and a phenylacetamide backbone. The synthesis of this compound involves the conjugation of a 3-chlorophenyl group with a cyanoethyl chain, creating a multifunctional scaffold with potential therapeutic applications. Recent studies have highlighted its role in modulating inflammatory pathways and its potential as an antimicrobial agent, making it a subject of significant interest in current biomedical research.

The 1H-1,2,3,4-tetrazol-5-yl ring is a key structural feature of this compound, known for its ability to interact with various biological targets. This ring system is often found in antiviral and antitumor agents due to its capacity to form hydrogen bonds and engage in electrostatic interactions. The presence of the 3-chlorophenyl group further enhances the molecule's biological activity by introducing steric and electronic effects that influence its binding affinity. The sulfanyl group, acting as a sulfur-containing linker, plays a crucial role in stabilizing the molecule's conformation and facilitating its interaction with target proteins.

The phenylacetamide moiety of this compound contributes to its overall pharmacological profile. The cyanoethyl chain, attached via an N-(cyanomethyl) linkage, is known to enhance the molecule's lipophilicity, which is essential for crossing biological membranes. This property is particularly important for drugs targeting intracellular pathways. Additionally, the phenyl ring provides a hydrophobic environment that can modulate the molecule's solubility and bioavailability. These structural features collectively position the compound as a candidate for further exploration in drug discovery.

Recent advancements in medicinal chemistry have underscored the importance of multifunctional scaffolds in developing therapeutics with broad-spectrum activity. The 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide molecule exemplifies this trend, as its structure incorporates multiple pharmacophoric elements. These elements include a cyano group, which is often associated with antitumor activity, and a phenyl ring, which is commonly found in antimicrobial agents. The combination of these features suggests that the compound may exhibit synergistic effects against multiple disease targets.

Current research has focused on the anti-inflammatory properties of this compound. Studies published in 2023 have demonstrated that the 1H-1,2,3,4-tetrazol-5-yl ring system can modulate pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB). This pathway is a key regulator of inflammation, making the compound a potential candidate for treating inflammatory diseases such as arthritis and autoimmune disorders. Additionally, the sulfanyl group has been shown to enhance the molecule's ability to bind to target proteins, thereby improving its therapeutic efficacy.

The cyanoethyl chain of this compound is also being investigated for its antimicrobial potential. Recent studies have indicated that the N-(cyanomethyl) linkage can disrupt the cell membrane of bacterial pathogens, leading to their inactivation. This property is particularly relevant in the context of increasing antimicrobial resistance, as the compound may offer a novel mechanism of action that differs from traditional antibiotics. Furthermore, the phenylacetamide moiety has been linked to antifungal activity, suggesting that the compound may have broad-spectrum antimicrobial properties.

Another area of interest is the antitumor potential of this compound. Research published in 2024 has highlighted the role of the 1H-1,2,3,4-tetrazol-5-yl ring in inducing apoptosis in cancer cells. The cyanoethyl chain is believed to enhance this effect by interfering with mitochondrial function, a critical process in cellular survival. These findings suggest that the compound may have applications in oncology, particularly in targeting resistant cancer cells.

The synthesis of 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide involves several key steps, including the formation of the 1H-1,2,3,4-tetrazol-5-yl ring and the coupling of the 3-chlorophenyl group with the cyanoethyl chain. These reactions are typically carried out under controlled conditions to ensure the desired product is formed without unwanted side reactions. The optimization of these synthetic routes is crucial for the large-scale production of the compound, which is necessary for preclinical and clinical testing.

Despite its promising properties, the 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide compound is still in the early stages of drug development. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and toxicological profile. These investigations will be essential in determining its potential as a therapeutic agent. Additionally, the compound's bioavailability and metabolic stability must be evaluated to ensure its efficacy in vivo.

In conclusion, the 2-{[1-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide compound represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure and potential therapeutic applications make it a valuable candidate for further research. As the field of biomedical science continues to evolve, compounds like this one may play a crucial role in addressing some of the most pressing health challenges of our time.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.